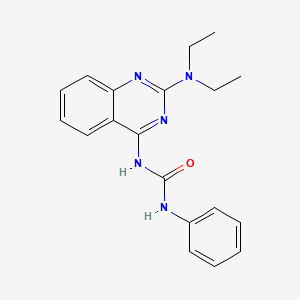

1-(2-(Diethylamino)quinazolin-4-yl)-3-phenylurea

Beschreibung

1-(2-(Diethylamino)chinazolin-4-yl)-3-phenylharnstoff ist eine Verbindung, die zur Klasse der Chinazolin-Derivate gehört. Chinazolin-Derivate sind bekannt für ihre vielfältigen biologischen Aktivitäten und wurden ausgiebig auf ihre potenziellen therapeutischen Anwendungen untersucht. Insbesondere diese Verbindung hat aufgrund ihrer einzigartigen chemischen Struktur und Eigenschaften in verschiedenen wissenschaftlichen Forschungsbereichen vielversprechend gezeigt.

Eigenschaften

Molekularformel |

C19H21N5O |

|---|---|

Molekulargewicht |

335.4 g/mol |

IUPAC-Name |

1-[2-(diethylamino)quinazolin-4-yl]-3-phenylurea |

InChI |

InChI=1S/C19H21N5O/c1-3-24(4-2)18-21-16-13-9-8-12-15(16)17(22-18)23-19(25)20-14-10-6-5-7-11-14/h5-13H,3-4H2,1-2H3,(H2,20,21,22,23,25) |

InChI-Schlüssel |

OACDZTWEJRHLMO-UHFFFAOYSA-N |

Kanonische SMILES |

CCN(CC)C1=NC2=CC=CC=C2C(=N1)NC(=O)NC3=CC=CC=C3 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 1-(2-(Diethylamino)chinazolin-4-yl)-3-phenylharnstoff beinhaltet typischerweise die Reaktion von 2-(Diethylamino)chinazolin mit Phenylisocyanat. Die Reaktion wird unter wasserfreien Bedingungen durchgeführt und erfordert die Verwendung eines geeigneten Lösungsmittels wie Dichlormethan oder Tetrahydrofuran. Das Reaktionsgemisch wird mehrere Stunden bei Raumtemperatur gerührt, bis das gewünschte Produkt gebildet ist. Das Produkt wird dann mittels Säulenchromatographie oder Umkristallisationstechniken gereinigt .

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege beinhalten, jedoch in größerem Maßstab. Die Reaktionsbedingungen werden optimiert, um eine hohe Ausbeute und Reinheit des Produkts zu gewährleisten. Fortgeschrittene Reinigungsverfahren wie Hochleistungsflüssigkeitschromatographie (HPLC) können eingesetzt werden, um die gewünschte Qualität der Verbindung zu erreichen .

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

Chemie: Als Baustein für die Synthese komplexerer Moleküle verwendet.

Biologie: Auf sein Potenzial als antimikrobielles und Antikrebsmittel untersucht.

Medizin: Auf seine potenziellen therapeutischen Wirkungen bei der Behandlung von Krankheiten wie Krebs und bakteriellen Infektionen untersucht.

Industrie: Im Bereich der Entwicklung neuer Materialien und chemischer Prozesse genutzt.

Wirkmechanismus

Der Wirkmechanismus von 1-(2-(Diethylamino)chinazolin-4-yl)-3-phenylharnstoff beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen und Signalwegen. Die Verbindung ist bekannt dafür, bestimmte Enzyme und Rezeptoren zu hemmen, was zu ihren biologischen Wirkungen führt. Zum Beispiel kann sie die Aktivität von Tyrosinkinasen hemmen, die an Zellsignalwegen beteiligt sind, die das Zellwachstum und die Zellproliferation regulieren. Durch die Hemmung dieser Enzyme kann die Verbindung Antikrebswirkungen ausüben, indem sie das Wachstum und die Ausbreitung von Krebszellen verhindert.

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an antimicrobial and anticancer agent.

Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and bacterial infections.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-(2-(diethylamino)quinazolin-4-yl)-3-phenylurea involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of tyrosine kinases, which are involved in cell signaling pathways that regulate cell growth and proliferation. By inhibiting these enzymes, the compound can exert anticancer effects by preventing the growth and spread of cancer cells .

Vergleich Mit ähnlichen Verbindungen

1-(2-(Diethylamino)chinazolin-4-yl)-3-phenylharnstoff kann mit anderen Chinazolin-Derivaten wie folgenden verglichen werden:

Erlotinib: Ein Chinazolin-Derivat, das als Antikrebsmittel eingesetzt wird.

Gefitinib: Ein weiteres Chinazolin-Derivat mit Antikrebswirkungen.

Einzigartigkeit

Die Einzigartigkeit von 1-(2-(Diethylamino)chinazolin-4-yl)-3-phenylharnstoff liegt in seiner spezifischen chemischen Struktur, die ihm besondere biologische Aktivitäten verleiht. Seine Diethylaminogruppe und der Phenylharnstoff-Rest tragen zu seinen einzigartigen Wechselwirkungen mit molekularen Zielstrukturen bei, was ihn zu einer wertvollen Verbindung für die wissenschaftliche Forschung und potenzielle therapeutische Anwendungen macht .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.